Product packaging for 2-Ethyl-5-methylpyridin-4-amine(Cat. No.:)

2-Ethyl-5-methylpyridin-4-amine

Cat. No.: B13251885
M. Wt: 136.19 g/mol
InChI Key: DSJKMTGTXOJICV-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Advanced Organic Chemistry

Pyridine (C₅H₅N) is a heterocyclic aromatic organic compound that is structurally similar to benzene, with one methine group (=CH−) replaced by a nitrogen atom. algoreducation.comresearchgate.net This substitution has profound implications for the molecule's physical and chemical properties, making pyridine and its derivatives cornerstones of advanced organic chemistry. The nitrogen atom imparts a dipole moment to the ring, influences its aromaticity, and provides a site for basic and nucleophilic reactions. fiveable.menih.gov

The significance of pyridine derivatives stems from their versatile applications across various scientific domains:

Medicinal Chemistry: Pyridine scaffolds are integral to a vast number of pharmaceutical drugs, with over 7,000 existing drug molecules containing this nucleus. rsc.org Their derivatives exhibit a wide spectrum of biological and pharmacological activities, including antimicrobial, antitumor, anti-inflammatory, anticonvulsant, and analgesic properties. researchgate.netwisdomlib.org The pyridine ring's ability to form hydrogen bonds, its solubility, and its compact size make it a "privileged scaffold" in drug design. nih.govnih.gov A significant percentage of drugs approved by the US Food and Drug Administration (FDA) that contain nitrogen heterocycles are based on pyridine and its derivatives. nih.gov

Organic Synthesis: In synthetic chemistry, pyridines serve as crucial reagents, solvents, and catalysts. algoreducation.comfiveable.me Their basicity is utilized in deprotonation reactions, and their nucleophilic character is key in various substitution reactions. algoreducation.comresearchgate.net The pyridine ring can be functionalized through electrophilic substitution (which typically occurs at the 3-position under harsh conditions) and, more readily, nucleophilic substitution (at the 2- and 4-positions). nih.gov This reactivity allows for the construction of complex molecular architectures.

Materials Science and Agrochemicals: The chemistry of pyridine derivatives is vital for creating novel materials and is a foundational component in the synthesis of many herbicides, insecticides, and fungicides. algoreducation.comresearchgate.net

The enduring interest in pyridine derivatives is driven by their unique electronic properties and their capacity to be tailored for specific applications through the introduction of various substituents onto the pyridine ring. nih.govresearchgate.net

Contextualizing 2-Ethyl-5-methylpyridin-4-amine within Substituted Pyridine Architectures

This compound, with the chemical formula C₈H₁₂N₂, is a multi-substituted pyridine derivative. The specific arrangement of its functional groups—an ethyl group at the 2-position, a methyl group at the 5-position, and an amine group at the 4-position—defines its unique chemical identity and potential applications.

PropertyValue
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol
CAS Number 5350-64-1

Data sourced from multiple references. biosynth.comnih.gov

The architecture of this molecule places it within a class of compounds whose properties are determined by the interplay of its substituents:

The Pyridine Core: Provides the fundamental aromatic and heterocyclic framework.

The Amino Group (-NH₂): Located at the 4-position, this group significantly influences the electronic properties of the ring. It acts as a strong electron-donating group, enhancing the nucleophilicity of the pyridine ring and allowing the molecule to participate in various biochemical reactions. This position is often targeted for creating key interactions in biologically active molecules. acs.org

The Ethyl and Methyl Groups: These alkyl substituents at the 2- and 5-positions modify the steric and electronic environment of the molecule. They can influence the molecule's solubility, reactivity, and how it binds to biological targets.

In contemporary research, this compound is primarily utilized as a building block or intermediate in the synthesis of more complex chemical entities. cookechem.com The synthesis of related structures, such as 5-ethyl-2-methylpyridine (B142974), often involves the condensation of simple precursors like acetaldehyde (B116499) and ammonia (B1221849) derivatives. google.comorgsyn.org The subsequent amination of a functionalized 5-ethyl-2-methylpyridine can lead to the formation of this compound. For instance, a halogenated pyridine can be reacted with ammonia to introduce the amine group at the 4-position.

The study of such specifically substituted pyridines is crucial for developing new pharmaceuticals and functional materials, as the precise placement of each functional group is a key determinant of the final product's properties and efficacy.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2 B13251885 2-Ethyl-5-methylpyridin-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

2-ethyl-5-methylpyridin-4-amine

InChI

InChI=1S/C8H12N2/c1-3-7-4-8(9)6(2)5-10-7/h4-5H,3H2,1-2H3,(H2,9,10)

InChI Key

DSJKMTGTXOJICV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=N1)C)N

Origin of Product

United States

Synthetic Methodologies for 2 Ethyl 5 Methylpyridin 4 Amine and Precursors

Classical and Established Synthetic Routes

Condensation Reactions for 2-Methyl-5-ethylpyridine Precursors

The industrial production of 2-Methyl-5-ethylpyridine (MEP), a significant pyridine (B92270) base used as an intermediate for products like nicotinic acid (Vitamin B3), relies on the Chichibabin pyridine synthesis. rsc.orgresearchgate.net This method involves the condensation reaction of aldehydes or ketones with ammonia (B1221849). wikipedia.org

The synthesis of MEP can be achieved through the liquid-phase condensation of acetaldehyde (B116499) with ammonia. rsc.org This reaction is typically performed in a pressure reactor using an aqueous solution of an ammonium (B1175870) salt as a catalyst. google.com While various catalysts have been explored, including ammonium acetate (B1210297) and fluorine-containing compounds, prior art methods using acetaldehyde directly often resulted in modest yields of 50-60% and the formation of significant by-products like 2- and 4-picolines. google.com Gas-phase condensation of acetaldehyde and ammonia is generally not effective for producing MEP in high yields, as it primarily favors the formation of 2- and 4-picoline. rsc.orgresearchgate.net

A novel approach utilizes the cyclic acetaldehyde ammonia trimer (AAT) as the starting material, which is reacted in the presence of promoters like ammonium acetate to adjust the pH, influencing the reaction course and yield. rsc.orgresearchgate.net

Table 1: Synthesis of 2-Methyl-5-ethylpyridine (MEP) via Acetaldehyde/Ammonia Condensation

Reactants Catalyst / Promoter Conditions Yield of MEP (%) Key By-products Reference
Acetaldehyde, Aqueous Ammonia Ammonium Acetate, Fluorides, etc. 180°C to 270°C, Pressure Reactor ~50-60% 2- and 4-Picolines, High-boiling pyridines google.com
Acetaldehyde Ammonia Trimer (AAT) Ammonium Acetate 150–230 °C, Semi-batch Reactor 57-58% Oligomers researchgate.net
Acetaldehyde, Formaldehyde, Ammonia Silica/Alumina 450°C, Gas Phase Not specified for MEP Pyridine, α- and β-Picoline google.com

The modern industrial production of MEP predominantly uses paraldehyde (B1678423), a cyclic trimer of acetaldehyde, reacting with aqueous ammonia. rsc.orgresearchgate.net This method is favored as it allows for better reaction management, avoiding the spontaneous self-oligomerization typical of acetaldehyde, and results in higher yields. researchgate.netgoogle.com The reaction is generally carried out at high temperatures (200–300 °C) and pressures (12–13 MPa), achieving MEP yields of about 70%. rsc.orgresearchgate.net

A well-documented laboratory procedure involves heating paraldehyde with aqueous ammonium hydroxide (B78521) and a catalytic amount of ammonium acetate in a sealed steel reaction vessel to 230°C, affording MEP in 50-53% yield. orgsyn.org Increasing the molar ratio of ammonium hydroxide to paraldehyde can increase the yield to 60-70%. orgsyn.org

Table 2: Synthesis of 2-Methyl-5-ethylpyridine (MEP) via Paraldehyde/Ammonia Condensation

Reactants Promoter / Catalyst Conditions Yield of MEP (%) Reference
Paraldehyde, Aqueous Ammonia Catalyst 200–300 °C, 12–13 MPa ~70% rsc.orgresearchgate.net
Paraldehyde, Aqueous Ammonia None specified Not specified ~80% google.com
Paraldehyde, Aqueous Ammonium Hydroxide Ammonium Acetate 230°C, Steel Autoclave 50–53% orgsyn.org

The formation of the pyridine ring in the synthesis of MEP is an example of a Beyer-Chichibabin type reaction. orgsyn.org The mechanism, while extensively studied, is still a subject of some debate. rsc.orgresearchgate.net However, it is widely accepted that the pathway involves several fundamental organic reactions, including imine synthesis, base-catalyzed aldol (B89426) condensations, and Michael reactions. wikipedia.org

All proposed schemes converge on the initial formation of aldimine (CH₃CH=NH) from the reaction of acetaldehyde and ammonia. researchgate.net This intermediate can then undergo aldol-type condensation reactions to build a longer carbon chain. Subsequent cyclization and elimination of water lead to the formation of the aromatic pyridine ring. researchgate.net When paraldehyde is used, it first decomposes to acetaldehyde, which then participates in the reaction sequence. researchgate.net Kinetic modeling has been employed to better understand the complex reaction network, including the formation of by-products, and to optimize reaction conditions for maximizing the yield of MEP. fau.de

Introduction of the Amino Group at the Pyridine 4-Position

Once the 2-Methyl-5-ethylpyridine (MEP) precursor is synthesized, the next critical step is the introduction of an amino group at the 4-position of the pyridine ring to yield the target compound, 2-Ethyl-5-methylpyridin-4-amine. This is typically achieved through nucleophilic aromatic substitution.

Nucleophilic aromatic substitution (SNAr) is a primary strategy for functionalizing pyridine rings. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which makes the ring susceptible to attack by nucleophiles. youtube.com This effect is most pronounced at the 2- and 4-positions (ortho and para to the nitrogen), as the negative charge of the intermediate (a Meisenheimer-type adduct) can be delocalized onto the ring nitrogen, providing significant stabilization. youtube.comstackexchange.com Attack at the 3-position does not allow for this stabilization, making it much less reactive towards nucleophiles. stackexchange.com

The direct amination of the MEP ring at the 4-position is challenging. A more viable and common strategy involves first installing a good leaving group at the 4-position. This two-step sequence involves:

Activation of the 4-position: A leaving group, such as a halogen (e.g., chlorine), is introduced at the 4-position of MEP to create a substrate like 4-chloro-2-ethyl-5-methylpyridine.

Nucleophilic Displacement: The activated intermediate is then reacted with an amino nucleophile, such as ammonia or an equivalent. The nucleophile attacks the carbon atom bearing the leaving group, which is subsequently expelled in an addition-elimination mechanism, resulting in the formation of this compound. youtube.comyoutube.com This reaction of halopyridines with amines is a frequently used method in the synthesis of aminopyridine derivatives. youtube.com

Palladium-Catalyzed Amination Protocols

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds in the synthesis of aryl amines. wikipedia.org This reaction has become a cornerstone in medicinal chemistry for the synthesis of complex molecules containing arylamine moieties. wikipedia.orgpearson.com The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired arylamine and regenerate the active catalyst. wikipedia.org

In the context of synthesizing this compound, a typical precursor would be a 4-halo-2-ethyl-5-methylpyridine derivative. The Buchwald-Hartwig amination provides a direct route to introduce the amine group at the C4 position. The choice of palladium precursor, ligand, base, and solvent is crucial for the success of the reaction and can be highly dependent on the specific substrates. researchgate.net

For instance, the coupling of volatile amines with 2-bromopyridines has been successfully achieved using Buchwald-Hartwig conditions in sealed tubes, offering a practical route to aminopyridines that are otherwise difficult to synthesize. nih.gov The development of bidentate phosphine (B1218219) ligands like BINAP and DPPP has expanded the scope of the reaction to include primary amines and has improved efficiency for the coupling of aryl iodides and triflates. wikipedia.org

Table 1: Key Parameters in Palladium-Catalyzed Amination of Pyridine Derivatives

ParameterDescriptionExamples
Palladium Precursor The source of the palladium catalyst.Pd(OAc)₂, Pd₂(dba)₃
Ligand Stabilizes the palladium center and influences reactivity and selectivity.P(o-tolyl)₃, BINAP, DPPF, XantPhos
Base Facilitates the deprotonation of the amine and the formation of the active catalyst.NaOt-Bu, K₂CO₃, Cs₂CO₃
Solvent The reaction medium.Toluene, Dioxane, THF
Leaving Group The halide or other group on the pyridine ring that is replaced by the amine.I, Br, Cl, OTf

This table provides a generalized overview. Optimal conditions are substrate-dependent and require empirical optimization.

Advanced and Emerging Synthetic Strategies

Flow Chemistry Approaches for Enhanced Synthesis

Flow chemistry, utilizing microreactors or packed-bed reactors, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions at elevated temperatures and pressures. mdpi.com These features can lead to higher yields, shorter reaction times, and simplified workup procedures. thieme-connect.comorganic-chemistry.org

Continuous flow systems have been successfully applied to various pyridine syntheses. beilstein-journals.orgtechnologynetworks.comnih.gov For example, the Bohlmann-Rahtz pyridine synthesis can be performed in a single step in a continuous flow microwave reactor, avoiding the need to isolate intermediates. beilstein-journals.orgtechnologynetworks.comnih.gov This approach has been shown to produce trisubstituted pyridines as single regioisomers in good yields. beilstein-journals.orgtechnologynetworks.comnih.gov The N-oxidation of pyridine derivatives has also been efficiently carried out in a continuous flow microreactor using a titanium silicalite (TS-1) catalyst and hydrogen peroxide, demonstrating a safer and greener process compared to batch methods. thieme-connect.comorganic-chemistry.org This system showed remarkable stability, operating continuously for over 800 hours with maintained catalyst activity, highlighting its potential for large-scale production. thieme-connect.comorganic-chemistry.org

The optimization of continuous flow reactions involves adjusting parameters such as residence time, temperature, pressure, and reagent concentrations to maximize yield and purity. The ability to rapidly screen a wide range of conditions makes flow chemistry a powerful tool for process development.

Supercritical fluids (SCFs), particularly supercritical carbon dioxide (scCO₂), are gaining attention as environmentally benign solvents and reagents in chemical synthesis. epa.govmdpi.com scCO₂ is non-flammable, relatively non-toxic, and its properties can be tuned by adjusting temperature and pressure. epa.gov The use of scCO₂ can facilitate product separation and catalyst recycling, aligning with the principles of green chemistry. acs.org

While direct synthesis of this compound in supercritical fluids is not yet widely reported, the potential applications are significant. Supercritical CO₂ has been used for the direct carboxylation of (hetero)aromatic compounds, demonstrating its utility as both a solvent and a C1 synthon. thieme-connect.comresearchgate.net Furthermore, continuous-flow supercritical CO₂ platforms have been developed for the in-situ synthesis and purification of small molecules, reducing the reliance on traditional organic solvents. acs.org The application of supercritical fluid technology to pyridine synthesis could offer a more sustainable and efficient manufacturing process. rsc.org

Green Chemistry Principles in Synthetic Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in In the context of pyridine synthesis, this involves the use of safer solvents, renewable starting materials, catalytic methods, and energy-efficient processes. biosynce.comresearchgate.net

The use of water as a solvent, microwave-assisted synthesis, and multicomponent reactions are all examples of green chemistry approaches that have been applied to the synthesis of pyridine and pyrimidine (B1678525) derivatives. rasayanjournal.co.innih.gov Iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed as a green method for synthesizing substituted pyridines, avoiding the need for more toxic or expensive catalysts. rsc.org The principles of green chemistry are increasingly being integrated into the design of synthetic routes for complex molecules like this compound to minimize environmental impact and improve sustainability.

Novel Precursor and Intermediate Transformations

Research into the synthesis of pyridines continues to uncover novel precursors and intermediate transformations, expanding the toolkit for accessing diverse substitution patterns. acs.orgnih.govnih.gov One innovative approach involves the remodeling of (aza)indole or benzofuran (B130515) skeletons through a ring-cleavage reaction to produce polysubstituted pyridines. nih.gov Another method utilizes the ring-opening of pyridines to form Zincke imine intermediates, which can then be ring-closed with an isotopically labeled ammonia source to produce labeled pyridines. nih.gov

Electrochemical methods are also emerging as a powerful tool for pyridine synthesis. For instance, an electrochemical ring expansion of polysubstituted pyrroles has been developed to afford structurally diverse pyridine derivatives through a single-carbon insertion. scitechdaily.com Additionally, new methods for the synthesis of substituted pyridines from α,β-unsaturated ketoxime O-pentafluorobenzoates and alkenylboronic acids have been reported, proceeding through a 3-azatriene intermediate. nih.gov The development of new synthetic routes starting from readily available materials, such as the synthesis of 2-acetoxymethyl-5-ethyl pyridine from 5-ethyl-2-methyl pyridine, also contributes to more efficient and versatile production of pyridine derivatives. These novel strategies offer alternative pathways to complex pyridine structures, potentially providing milder reaction conditions and improved functional group tolerance. acs.orgmdpi.commdpi.com

Utilization of Cyclic Acetaldehyde Ammonia Trimers

A significant route for the synthesis of 2-methyl-5-ethylpyridine (MEP) involves the reaction of the cyclic acetaldehyde ammonia trimer (AAT). scispace.comresearchgate.netrsc.org This method has been explored as a novel synthetic pathway, moving from batch to more efficient semi-batch reactor setups. scispace.comresearchgate.net The reaction's success is highly dependent on several factors, including temperature, reactant concentrations, and the use of promoters to control the pH of the reaction medium. researchgate.netrsc.org

Ammonium acetate has been identified as a particularly effective promoter for this reaction. researchgate.netrsc.org The synthesis is typically carried out in an aqueous solution where the acetaldehyde ammonia trimer is reacted at elevated temperatures. scispace.comgoogle.com Mechanistic studies have been conducted to understand the reaction pathway and the formation of by-products, which can include oligomers. researchgate.netrsc.org The reaction kinetics have been modeled, treating the process as a polymerization, which helps in optimizing the yield of MEP. scispace.com

Research has systematically investigated the influence of various parameters on the reaction outcome. A Design of Experiments (DoE) approach has been employed to identify the most critical parameters affecting the yield of MEP. researchgate.netrsc.org These studies have provided a deeper understanding of the acid-catalyzed reactions of AAT and paraldehyde to form MEP. scispace.com

Interactive Data Table: Synthesis of 2-methyl-5-ethylpyridine (MEP) from Acetaldehyde Ammonia Trimer (AAT)

ParameterValue/ConditionOutcome/ObservationReference
Reactant Cyclic Acetaldehyde Ammonia Trimer (AAT)Precursor for MEP synthesis. scispace.comresearchgate.net
Promoter Ammonium AcetateIdentified as a highly suitable promoter. researchgate.netrsc.org
Reactor Type Semi-batch reactorStudied for improved reaction control. scispace.comresearchgate.net
Temperature 180°C to 270°COptimal range for the reaction. google.com
Molar Ratio 0.5 to 3.0 moles of ammonium salt per mole of acetaldehydeA key parameter influencing the reaction. google.com
Pressure 190 to 670 psigSufficient to maintain the liquid phase. google.com
Yield 57-58%Achieved under specific conditions. researchgate.net

The synthesis of the final product, this compound, from MEP would subsequently involve nitration at the 4-position to yield 2-ethyl-5-methyl-4-nitropyridine, followed by reduction of the nitro group to an amine. This nitration step is analogous to the nitration of other pyridine derivatives, which often proceeds via the N-oxide. oc-praktikum.dechemicalbook.com The pyridine ring is first activated by N-oxidation, followed by nitration with a mixture of fuming nitric acid and concentrated sulfuric acid. oc-praktikum.de The resulting 4-nitropyridine (B72724) N-oxide can then be deoxygenated. Subsequent reduction of the nitro group, for instance through catalytic hydrogenation, would yield the desired 4-aminopyridine (B3432731) derivative.

Hydrothermal Synthesis Routes

Hydrothermal synthesis presents an alternative, environmentally conscious approach to producing 5-ethyl-2-methylpyridine (B142974) (EMP), a constitutional isomer of MEP. researchgate.net This method utilizes simple and less toxic starting materials, such as ethanol (B145695) (C2H5OH) and ammonium bicarbonate (NH4HCO3), with cuprous oxide (Cu2O) acting as both a catalyst and an oxidant. researchgate.net The reaction is conducted under hydrothermal conditions, meaning in water at elevated temperature and pressure. researchgate.net

This one-pot synthesis is valued for its simplicity and for using starting materials with lower volatility. researchgate.net Research has focused on optimizing the reaction conditions to maximize the yield of the desired pyridine base while considering energy and resource efficiency. researchgate.net The use of zeolites as catalysts has also been explored for the synthesis of MEP under high-pressure conditions, offering the advantage of catalyst reusability without significant loss of activity. researchgate.net

Interactive Data Table: Hydrothermal Synthesis of 5-ethyl-2-methylpyridine (EMP)

ParameterValue/ConditionOutcome/ObservationReference
Starting Materials Ethanol (C2H5OH) and Ammonium Bicarbonate (NH4HCO3)Eco-friendly and less toxic precursors. researchgate.net
Catalyst/Oxidant Cuprous Oxide (Cu2O)Commercial catalyst used in the reaction. researchgate.net
Reaction Medium WaterReaction is conducted under hydrothermal conditions. researchgate.net
Methodology One-pot synthesisProvides a simple and direct route to EMP. researchgate.net
Alternative Catalyst ZeolitesAllows for catalyst reuse with high selectivity. researchgate.net

Transitioning from the synthesized 2-ethyl-5-methylpyridine (B175595) precursor to the final this compound product requires subsequent chemical transformations. A crucial step is the introduction of a nitro group at the 4-position of the pyridine ring. This is often achieved by first preparing the corresponding N-oxide, which activates the pyridine ring for electrophilic nitration. chemicalbook.com The nitration is typically carried out using a mixture of nitric acid and sulfuric acid. echemi.com Following the successful nitration to form 2-ethyl-5-methyl-4-nitropyridine N-oxide, the N-oxide group can be removed, and the nitro group reduced to the desired 4-amino functionality.

Mechanistic Investigations of Reactions Involving 2 Ethyl 5 Methylpyridin 4 Amine

Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) Core

The pyridine ring in 2-Ethyl-5-methylpyridin-4-amine is the site of diverse chemical reactions. The interplay of the ring nitrogen's electron-withdrawing inductive effect and the electron-donating effects of the amino and alkyl groups dictates its reactivity towards both electrophiles and nucleophiles.

The directing effects of the substituents on this compound are summarized below:

Amino group (-NH₂ at C4): Strongly activating, ortho-, para-directing.

Ethyl group (-CH₂CH₃ at C2): Weakly activating, ortho-, para-directing.

Methyl group (-CH₃ at C5): Weakly activating, ortho-, para-directing.

Considering the positions on the pyridine ring, the directing effects synergize to favor substitution at specific locations. The C3 and C5 positions are ortho to the strongly activating amino group, while the C6 position is para to the ethyl group and meta to the amino group. The C2 and C4 positions are already substituted. Therefore, electrophilic attack is most likely to occur at the C3 position, which is ortho to the amino group and meta to the C2-ethyl and C5-methyl groups.

Position Influence of Amino Group (C4) Influence of Ethyl Group (C2) Influence of Methyl Group (C5) Overall Predicted Reactivity
C3 Ortho (Activating)MetaOrtho (Activating)Highly Favored
C6 MetaPara (Activating)MetaLess Favored

This table provides a qualitative prediction of electrophilic aromatic substitution regioselectivity based on the combined electronic effects of the substituents.

The pyridine ring is inherently electron-deficient, a characteristic that is somewhat mitigated by the electron-donating substituents in this compound. However, nucleophilic aromatic substitution (SNAr) can still be a viable reaction pathway, particularly if a good leaving group is present on the ring. The introduction of the amino group at the 4-position can itself be achieved via a nucleophilic substitution reaction on a precursor like 4-chloro-2-ethyl-5-methylpyridine.

The mechanism of SNAr involves the attack of a nucleophile on the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups or the ring nitrogen atom stabilizes this intermediate. The subsequent departure of the leaving group restores the aromaticity of the ring. For a substituted pyridine like this compound, if a leaving group were present at the C2 or C6 positions, these would be susceptible to nucleophilic attack, activated by the ring nitrogen.

Potential Leaving Group Position Activating Factor Feasibility of Nucleophilic Attack
C2 Ring NitrogenHigh
C6 Ring NitrogenHigh

This table outlines the susceptibility of different positions on the pyridine ring to nucleophilic aromatic substitution, assuming the presence of a suitable leaving group.

Transformations of the Amino Functional Group

The primary amino group at the C4 position is a key functional handle that allows for a range of chemical transformations, significantly expanding the synthetic utility of this compound.

The treatment of this compound with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), leads to the formation of a diazonium salt. masterorganicchemistry.com This process, known as diazotization, converts the amino group into an excellent leaving group, dinitrogen gas (N₂). masterorganicchemistry.com The resulting diazonium salt, 2-ethyl-5-methylpyridine-4-diazonium chloride, is generally unstable and is typically used immediately in subsequent reactions without isolation. masterorganicchemistry.com

The reaction proceeds through a series of steps initiated by the formation of the nitrosonium ion (NO⁺), which acts as the electrophile and attacks the nitrogen atom of the amino group. masterorganicchemistry.com A series of proton transfers and the elimination of a water molecule ultimately yield the diazonium ion. masterorganicchemistry.com

The diazonium salt derived from this compound is a versatile intermediate for introducing a variety of substituents onto the pyridine ring via Sandmeyer reactions. wikipedia.org These reactions are typically catalyzed by copper(I) salts and proceed through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

By employing the appropriate copper(I) salt, the diazonium group can be replaced by a halogen or a cyano group:

Target Functional Group Copper(I) Reagent Product General Reaction Type
Chloro (-Cl)Copper(I) chloride (CuCl)4-chloro-2-ethyl-5-methylpyridineSandmeyer Reaction wikipedia.org
Bromo (-Br)Copper(I) bromide (CuBr)4-bromo-2-ethyl-5-methylpyridineSandmeyer Reaction wikipedia.org
Cyano (-CN)Copper(I) cyanide (CuCN)2-ethyl-5-methylpyridine-4-carbonitrileSandmeyer Reaction wikipedia.org

This table illustrates the application of the Sandmeyer reaction for the functionalization of the this compound scaffold.

The mechanism of the Sandmeyer reaction is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium ion, leading to the formation of an aryl radical and the release of nitrogen gas. wikipedia.org The aryl radical then reacts with the halide or cyanide from the copper(II) species to form the final product, regenerating the copper(I) catalyst. wikipedia.org

Reaction Kinetics and Pathway Elucidation

Detailed kinetic studies and pathway elucidation for reactions specifically involving this compound are not extensively documented in publicly available literature. However, the general principles of physical organic chemistry can be applied to understand and predict the kinetics and mechanisms of its reactions.

The rates of electrophilic aromatic substitution reactions would be expected to be significantly faster than those of unsubstituted pyridine due to the activating effects of the amino and alkyl groups. Kinetic studies would likely involve monitoring the disappearance of the starting material or the appearance of the product over time using techniques such as UV-Vis spectroscopy, HPLC, or NMR spectroscopy. By varying the concentrations of the reactants and the temperature, key kinetic parameters like the rate constant, reaction order, and activation energy could be determined.

For nucleophilic substitution and Sandmeyer reactions, similar kinetic methodologies would be employed. Isotopic labeling studies could be used to probe the mechanism, for example, by using labeled nucleophiles or by examining kinetic isotope effects. The detection of reaction intermediates, such as the Meisenheimer complex in SNAr or radical species in Sandmeyer reactions, using spectroscopic techniques or trapping experiments would provide crucial evidence for the elucidation of the reaction pathway.

Reaction Type Typical Kinetic Investigation Methods Mechanistic Probes
Electrophilic Aromatic SubstitutionUV-Vis, HPLC, NMRHammett plots, kinetic isotope effects
Nucleophilic Aromatic SubstitutionConductometry, Stopped-flowIsolation or trapping of Meisenheimer complexes
DiazotizationQuench-flow methodsIsotopic labeling (¹⁵N)
Sandmeyer ReactionEPR spectroscopy, radical trappingDetection of radical intermediates, analysis of byproducts

This table summarizes common experimental approaches for investigating the kinetics and mechanisms of reactions relevant to this compound.

Experimental Kinetic Studies

While specific kinetic studies on reactions where this compound is a primary reactant are not extensively detailed in the available literature, significant research has been conducted on the synthesis of its core structure, 2-methyl-5-ethylpyridine (MEP). The kinetics of the acid-catalyzed synthesis of MEP from precursors like acetaldehyde (B116499) ammonia (B1221849) trimer (AAT) and paraldehyde (B1678423) have been systematically investigated. fau.de

A kinetic model was developed using operando Raman spectroscopy, which identified temperature and the concentration of reactants and promoters as the most influential parameters. researchgate.net This model, which encompasses four principal reactions, successfully describes the formation of MEP and associated by-products. fau.de The reaction between aliphatic aldehydes, such as acetaldehyde, and ammonia is a critical step. The rate equations for this reversible reaction are expressed as:

Forward reaction: ν = kf [unhydrated aldehyde] [free ammonia]

Reverse reaction: ν = kr [α-aminoalcohol]

This reaction is subject to acid catalysis. researchgate.net Studies have shown that electron-releasing groups in the aldehyde tend to decrease the rate of the forward reaction while increasing the rate of the reverse reaction (the decomposition of the α-aminoalcohol). researchgate.net

Table 1: Key Factors Influencing MEP Synthesis Kinetics

Parameter Effect on Reaction Research Finding
Temperature Influences reaction rate and product distribution. Identified as a decisive parameter in Design of Experiments (DoE) studies. researchgate.net
Reactant Concentration Affects the rate of formation of MEP and by-products. Incorporated into the kinetic model to describe the reaction course. fau.de
Promoter Concentration Adjusts the pH of the reaction solution. Ammonium (B1175870) acetate (B1210297) was found to be a highly suitable promoter. researchgate.net

| pH | Catalyzes the reaction. | The forward reaction rate shows a slight increase with rising pH, while the reverse reaction is subject to acid catalysis. researchgate.net |

Identification and Characterization of Reaction Intermediates

The synthesis of the 2-Ethyl-5-methylpyridine (B175595) scaffold involves several key reaction intermediates. In the reaction of acetaldehyde and ammonia, α-aminoethanol is formed as a reversible intermediate. researchgate.net The acetaldehyde-ammonia trimer is another significant intermediate molecule of interest that can be utilized as a substrate in the synthesis of MEP. researchgate.net

In the synthesis of MEP from acetaldehyde and ammonia, one proposed pathway involves the formation of an imine intermediate, which then undergoes further reactions. wikipedia.org For reactions where this compound itself is a reactant, such as in reductive amination processes, an imine intermediate is also key, formed between an aldehyde and the amino group of the pyridine, which is subsequently reduced. Computational methods, particularly density functional theory (DFT), are effective for modeling reaction pathways and simulating transition states and activation energies, which can be validated through experimental techniques like kinetic isotope effects or the trapping of intermediates.

Metal-Catalyzed Reaction Mechanisms

Metal catalysis is pivotal in the synthesis and functionalization of pyridine derivatives, including this compound. Transition metals, especially palladium, facilitate efficient bond formation.

Palladium-Catalyzed Coupling Mechanisms

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are employed in the preparation of substituted aminopyridines. researchgate.net The synthesis of this compound can be achieved through the palladium-catalyzed amination of a corresponding halogenated pyridine (e.g., 4-chloro-2-methyl-5-ethylpyridine) with an ammonia source. This type of reaction, often a Buchwald-Hartwig amination, typically utilizes a palladium precursor and a phosphine (B1218219) ligand.

The general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, involves three fundamental steps. lumenlearning.com

Oxidative Addition: The low-valent palladium(0) catalyst reacts with an organohalide (R-X), inserting itself into the carbon-halogen bond to form a palladium(II) complex.

Transmetalation (for cross-coupling) or Migratory Insertion (for Heck): In cross-coupling, a second organic group is transferred to the palladium center from an organometallic reagent. In the Heck reaction, an alkene inserts into the palladium-carbon bond.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst. lumenlearning.com

Table 2: Common Palladium Catalysts and Ligands in Coupling Reactions

Catalyst Precursor Common Ligands Reaction Type Application
Pd(OAc)₂ PPh₃, XantPhos Suzuki, Heck, Buchwald-Hartwig Amination
Pd₂(dba)₃ JohnPhos, XantPhos Suzuki, Buchwald-Hartwig Amination

This mechanistic framework allows for the highly selective formation of cross-coupled products. lumenlearning.com

Other Transition Metal Catalysis Mechanisms

Besides palladium, other transition metals can catalyze reactions relevant to the synthesis or functionalization of aminopyridines. The amine and pyridine nitrogen atoms of this compound can act as ligands, forming complexes with metals like copper, which are used in catalysis.

Mechanistic studies on the synthesis of aliphatic amines have revealed pathways that could be applicable to pyridine derivatives. acs.org For instance, cis-aminopalladation of an alkene followed by oxidation to a Pd(IV) species and subsequent nucleophilic attack can furnish amino-functionalized products. acs.org Radical-based reaction mechanisms, potentially involving other transition metals, can also lead to the formation of hindered amines. acs.org

Historically, the synthesis of acetaldehyde, a key precursor for the pyridine ring, utilized a mercury(II)-catalyzed hydration of acetylene (B1199291). wikipedia.org The mechanism involves the formation of a vinyl alcohol intermediate that tautomerizes to the final aldehyde. wikipedia.org While less common now due to environmental concerns, this illustrates the long-standing role of transition metals in the synthesis of the building blocks for compounds like this compound.

Theoretical and Computational Chemistry Studies of 2 Ethyl 5 Methylpyridin 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of understanding the intrinsic properties of molecules. For 2-Ethyl-5-methylpyridin-4-amine, methods like Density Functional Theory (DFT) and ab initio calculations offer a window into its electronic structure and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a standard tool for investigating the electronic properties of organic molecules due to its balance of accuracy and computational cost. DFT calculations can provide detailed information about the electronic structure of this compound, which is crucial for understanding its reactivity.

The electronic properties of substituted pyridines are significantly influenced by the nature and position of the substituents on the ring. The methyl group at the 2-position and the ethyl group at the 5-position are electron-donating groups, which increase the electron density of the pyridine (B92270) ring. The amino group at the 4-position is also a strong electron-donating group. This accumulation of electron density influences the molecule's reactivity, particularly its ability to act as a nucleophile.

DFT calculations can be employed to determine a variety of electronic properties of this compound, including:

Molecular Geometry: Optimization of the molecular geometry to find the most stable conformation.

Electronic Energies: Calculation of the total energy, energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap. The HOMO-LUMO gap is an important indicator of chemical reactivity and stability.

Electron Density Distribution: Analysis of the electron density to identify electron-rich and electron-poor regions of the molecule.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the surface of the molecule, highlighting regions that are prone to electrophilic and nucleophilic attack. For a related compound, 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime, MEP analysis revealed that the phenyl and pyridine rings, along with oxygen atoms, are the most electronegative regions. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to study the delocalization of electron density and the nature of the chemical bonds within the molecule. researchgate.net In a study of a different Schiff base, NBO analysis was used to investigate tautomerization and the structural parameters of the molecule and its metal complex. researchgate.net

PropertyDescriptionPredicted Value for a Related Pyridine Derivative
HOMO EnergyEnergy of the highest occupied molecular orbital-
LUMO EnergyEnergy of the lowest unoccupied molecular orbital-
HOMO-LUMO GapEnergy difference between HOMO and LUMO-
Dipole MomentMeasure of the polarity of the molecule-

Ab Initio Methods in Molecular Orbital Analysis

Ab initio molecular orbital methods, which are based on first principles without the use of empirical parameters, provide a rigorous approach to studying the electronic structure of molecules. While computationally more demanding than DFT, they can offer highly accurate results. An ab initio study of 2- and 4-monosubstituted pyridines has demonstrated the utility of these methods in understanding the effects of substituents on the pyridine ring. acs.org

For this compound, ab initio calculations can be used to:

Perform High-Accuracy Energy Calculations: To obtain precise values for the total energy and orbital energies.

Analyze Electron Correlation Effects: To account for the interactions between electrons, which are important for a detailed understanding of the electronic structure.

Validate DFT Results: To provide a benchmark for the results obtained from DFT calculations.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the transition states and energy barriers that govern the reaction pathways.

Transition State Characterization and Activation Energy Calculations

The study of reaction mechanisms involving this compound can be greatly enhanced by computational modeling. For instance, in reactions such as N-alkylation or acylation of the amino group, computational methods can be used to locate the transition state structures and calculate the activation energies. This information is critical for understanding the kinetics and feasibility of these reactions.

The process typically involves:

Reactant and Product Optimization: The geometries of the reactants and products are optimized to their lowest energy states.

Transition State Search: A search for the transition state structure connecting the reactants and products is performed. This is a first-order saddle point on the potential energy surface.

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the located structure is a true transition state (characterized by one imaginary frequency) and to obtain the zero-point vibrational energy.

Activation Energy Calculation: The activation energy is calculated as the energy difference between the transition state and the reactants.

Potential Energy Surface (PES) Analysis

A potential energy surface (PES) provides a comprehensive map of the energy of a system as a function of its geometry. By mapping out the PES for a reaction involving this compound, it is possible to identify all possible reaction pathways, intermediates, and transition states. This analysis can reveal the most favorable reaction mechanism and provide a deeper understanding of the reaction dynamics.

Molecular Interactions and Spectroscopic Property Prediction

Computational methods can also be used to predict how this compound will interact with other molecules and to simulate its spectroscopic properties.

The amino group and the nitrogen atom in the pyridine ring of this compound can participate in hydrogen bonding, which will influence its physical properties and its interactions with biological macromolecules. Computational methods can be used to model these interactions and predict their strength.

Furthermore, theoretical calculations can be used to predict various spectroscopic properties, such as:

Infrared (IR) and Raman Spectra: DFT calculations can be used to compute the vibrational frequencies and intensities, which can be compared with experimental spectra to aid in the assignment of vibrational modes. For the related compounds 2-amino-5-methylpyridine (B29535) and 2-amino-6-methylpyridine, DFT has been used to perform complete vibrational assignments of their IR and Raman spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of the hydrogen and carbon atoms can be calculated, which can be a valuable tool for structure elucidation.

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing information about the electronic transitions in the molecule.

Spectroscopic TechniquePredicted Property
Infrared (IR) SpectroscopyVibrational frequencies and intensities
Raman SpectroscopyVibrational frequencies and intensities
Nuclear Magnetic Resonance (NMR)Chemical shifts (¹H and ¹³C)
UV-Vis SpectroscopyElectronic absorption wavelengths and oscillator strengths

HOMO-LUMO Analysis for Chemical Stability and Reactivity

Theoretical calculations, specifically Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis, provide valuable insights into the chemical stability and reactivity of this compound. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability; a larger gap suggests higher stability and lower reactivity. mdpi.com

For pyridine derivatives, the HOMO and LUMO are often located on the aromatic ring and its substituents. researchgate.net In the case of this compound, the amino group at the C4 position, being a strong electron-donating group, is expected to significantly influence the HOMO energy level. The ethyl and methyl groups, being electron-donating as well, further contribute to the electron density of the pyridine ring.

The energy of these frontier orbitals allows for the calculation of several global reactivity descriptors, as defined by Density Functional Theory (DFT):

Ionization Potential (I): Corresponds to the energy required to remove an electron from the HOMO. (I ≈ -EHOMO)

Electron Affinity (A): Represents the energy released when an electron is added to the LUMO. (A ≈ -ELUMO)

Electronegativity (χ): Measures the tendency of the molecule to attract electrons. (χ = (I + A) / 2)

Chemical Hardness (η): Indicates the resistance to change in electron distribution. (η = (I - A) / 2)

Softness (S): The reciprocal of hardness, representing the molecule's polarizability. (S = 1 / 2η)

Electrophilicity Index (ω): Quantifies the electrophilic power of a molecule. (ω = χ² / 2η)

A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." mdpi.com Soft molecules are generally more reactive than hard molecules. The specific values for this compound would require dedicated DFT calculations. However, based on the analysis of similar pyridine derivatives, it can be inferred that the presence of multiple electron-donating groups would likely result in a relatively high HOMO energy and a smaller HOMO-LUMO gap compared to unsubstituted pyridine, suggesting a higher reactivity, particularly towards electrophiles.

Table 1: Calculated Reactivity Descriptors for a Related Pyran Carboxylate Derivative

ParameterValue (eV)
EHOMO-7.06
ELUMO-2.54
Ionization Potential (I)7.06
Electron Affinity (A)2.54
Hardness (η)2.27
Softness (S)0.45 eV⁻¹
Electrophilicity Index (ω)5.07

Data adapted from a study on Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate. materialsciencejournal.org

Molecular Electrostatic Potential (MEP) Mapping of Active Sites

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays different colors on the electron density surface to represent the electrostatic potential. Red regions indicate areas of high electron density and negative potential, which are susceptible to electrophilic attack. Conversely, blue regions denote areas of low electron density and positive potential, indicating sites for nucleophilic attack.

For this compound, the MEP map would be expected to show a significant region of negative potential (red) around the nitrogen atom of the amino group due to the presence of the lone pair of electrons. The nitrogen atom within the pyridine ring would also exhibit a negative potential. These areas represent the most likely sites for interaction with electrophiles.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational chemistry methods, particularly DFT, are widely used to predict spectroscopic parameters for molecules like this compound. These predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons of the ethyl group (a quartet and a triplet), the methyl group (a singlet), the amino group (a broad singlet), and the aromatic protons on the pyridine ring. The predicted ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. Comparing these predicted shifts with experimental data can confirm the molecular structure. For instance, in a related compound, 4-Methylpyridin-2-amine, the methyl protons appear around 2.16-2.195 ppm. chemicalbook.com

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in its IR spectrum. For this compound, characteristic vibrational modes would include N-H stretching vibrations of the amino group, C-H stretching of the alkyl and aromatic groups, and C=C and C=N stretching vibrations of the pyridine ring. For a similar compound, 2-amino-5-methylpyridine, the N-H stretching vibrations appear around 3444 and 3335 cm⁻¹. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. The predicted absorption maxima (λmax) can provide insights into the electronic structure of the molecule. For a related pyran derivative, the theoretical absorption maximum was calculated to be at 343.94 nm in DMSO. materialsciencejournal.org The electronic transitions in this compound would likely involve π → π* and n → π* transitions associated with the pyridine ring and the amino group.

Advanced Computational Methodologies

Machine Learning Applications in Pyridine Derivative Prediction

Machine learning (ML) is increasingly being applied in chemistry to predict the properties and activities of molecules, including pyridine derivatives. aip.orgdoaj.org ML models can be trained on large datasets of known compounds to learn the relationships between molecular structures and their properties.

For pyridine derivatives, ML models can be used to predict a variety of endpoints, such as:

Biological Activity: Predicting the efficacy of pyridine derivatives as inhibitors of specific enzymes or as ligands for receptors. aip.orgacs.org

Physicochemical Properties: Predicting properties like solubility, toxicity, and metabolic stability.

Reaction Outcomes: Predicting the yield and regioselectivity of chemical reactions involving pyridine derivatives. doaj.orgresearchgate.net

The general workflow for developing an ML model for pyridine derivative prediction involves several steps:

Data Collection: Assembling a dataset of pyridine derivatives with known experimental data for the property of interest.

Molecular Descriptors: Representing the molecular structures numerically using various descriptors, such as quantum chemical descriptors, topological fingerprints, or physicochemical properties. doaj.org

Model Training: Using an ML algorithm, such as support vector machines (SVM) or artificial neural networks (ANN), to train a model on the dataset. aip.orgdoaj.org

Model Validation: Evaluating the predictive performance of the model using techniques like cross-validation and external validation sets. aip.orgnih.gov

For example, a study on pyridine-quinoline derivatives as corrosion inhibitors demonstrated that a Nu-SVR (Nu-Support Vector Regression) model had a superior predictive performance compared to a GA-ANN (Genetic Algorithm-Artificial Neural Network) model. aip.org Another study used an ANN model to predict the site selectivity of electrophilic substitution reactions on quinoline (B57606) derivatives with 86.5% accuracy on an external validation set. doaj.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can provide valuable insights into its conformational landscape.

The ethyl group attached to the pyridine ring can rotate, leading to different conformations. MD simulations can explore these different rotational states and determine their relative stabilities. The simulation tracks the trajectory of each atom in the molecule over a period of time by solving Newton's equations of motion.

Key information that can be obtained from MD simulations of this compound includes:

Conformational Preferences: Identifying the most stable and populated conformations of the molecule in a given environment (e.g., in a solvent or bound to a protein).

Flexibility and Dynamics: Quantifying the flexibility of different parts of the molecule, such as the rotation of the ethyl group and the movement of the amino group.

Intermolecular Interactions: Simulating the interactions of the molecule with solvent molecules or a biological target, which can help to understand its solubility and binding affinity.

By analyzing the results of MD simulations, researchers can gain a more complete understanding of the structure-activity relationship of this compound and other pyridine derivatives.

Advanced Spectroscopic and Structural Characterization of 2 Ethyl 5 Methylpyridin 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 5-Ethyl-2-methylpyridin-4-amine by mapping the chemical environments of its proton (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum of 5-Ethyl-2-methylpyridin-4-amine provides detailed information about the number of different types of protons and their neighboring environments. Based on the structure, distinct signals are predicted for the protons of the ethyl group, the methyl group, the amino group, and the pyridine (B92270) ring.

Predicted ¹H NMR Chemical Shifts for 5-Ethyl-2-methylpyridin-4-amine

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyridine-H (C6-H) ~7.8 Singlet N/A
Pyridine-H (C3-H) ~6.4 Singlet N/A
Amino (-NH₂) Variable (Broad Singlet) Broad Singlet N/A
Ethyl (-CH₂) ~2.6 Quartet ~7.5
2-Methyl (-CH₃) ~2.4 Singlet N/A

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule, providing a map of the carbon framework. For 5-Ethyl-2-methylpyridin-4-amine, eight distinct signals are anticipated, corresponding to the eight carbon atoms in its structure. The chemical shifts are indicative of the carbon type (aromatic, aliphatic) and the influence of adjacent heteroatoms like nitrogen.

Predicted ¹³C NMR Chemical Shifts for 5-Ethyl-2-methylpyridin-4-amine

Carbon Atom Predicted Chemical Shift (δ, ppm)
C2 (C-CH₃) ~157
C4 (C-NH₂) ~155
C6 (C-H) ~148
C3 (C-H) ~108
C5 (C-Ethyl) ~118
2-Methyl (-CH₃) ~22
Ethyl (-CH₂) ~23

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

While ¹D NMR provides primary structural data, 2D NMR techniques are crucial for unambiguous assignment and confirmation.

COSY (Correlation Spectroscopy): This experiment would confirm the connectivity between protons on adjacent carbons. A key correlation would be observed between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would definitively link the proton signals to their corresponding carbon signals in the skeleton, for instance, confirming the attachment of the C6-H and C3-H protons to their respective carbons in the pyridine ring.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry is essential for the unequivocal confirmation of the molecular formula of 5-Ethyl-2-methylpyridin-4-amine. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For 5-Ethyl-2-methylpyridin-4-amine, the expected molecular formula is C₈H₁₂N₂. biosynth.com HRMS would be used to measure the exact mass of the protonated molecule, [M+H]⁺.

HRMS Data for 5-Ethyl-2-methylpyridin-4-amine

Parameter Value
Molecular Formula C₈H₁₂N₂
Nominal Mass 136
Monoisotopic Mass 136.10005

An experimental HRMS measurement matching this calculated value to within a few parts per million (ppm) would provide strong evidence for the assigned molecular formula.

Gas Chromatography-Mass Spectrometry is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. It is particularly useful for analyzing the purity of a sample or identifying components within a mixture. For related compounds like 5-Ethyl-2-methylpyridine (B142974), GC-MS is a standard analytical method. analytice.comfoodb.canist.gov

In the analysis of 5-Ethyl-2-methylpyridin-4-amine, GC would first separate the compound from any starting materials, byproducts, or solvents based on differences in boiling points and interactions with the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, characterized by a specific pattern of fragment ions that is unique to the compound's structure, allowing for its positive identification.

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the molecular structure and bonding within a molecule. By analyzing the vibrational modes, functional groups can be identified and characterized.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of aminopyridine derivatives reveals characteristic absorption bands that confirm their structural integrity. researchgate.net For instance, the presence of an amino group (-NH2) is typically indicated by absorption bands in the range of 3300-3500 cm⁻¹. researchgate.net Specifically, in aminopyridine compounds, asymmetric and symmetric stretching vibrations of the N-H bond of the primary amine are observed. researchgate.net

The C=N stretching vibration of the pyridine ring is another key feature, appearing in the region of 1585-1636 cm⁻¹. researchgate.netresearchgate.net Furthermore, the C=C stretching vibrations characteristic of the pyridine ring can be found around 1404-1504 cm⁻¹. researchgate.net The C-N stretching band is also a notable feature, typically appearing around 1384 cm⁻¹. researchgate.net

In a study on newly synthesized heteroleptic cyanometalate aminopyridine complexes, the FT-IR spectra showed characteristic peaks for the 3-aminopyridine (B143674) and 4-aminopyridine (B3432731) ligands, confirming the presence of N-H···N interactions between the amino group and the nitrogen atom of the cyanide group. researchgate.net The synthesis of 2-aminopyridine (B139424) derivatives through N-acylation also utilized FT-IR spectroscopy to establish the structures of the resulting amide compounds. researchgate.net

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amino (-NH₂)Asymmetric & Symmetric Stretch3300-3500
Pyridine Ring (C=N)Stretch1585-1636
Pyridine Ring (C=C)Stretch1404-1504
C-NStretch~1384

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectra of pyridine and its derivatives are dominated by two intense bands around 1000 cm⁻¹ and 1030 cm⁻¹, which are attributed to the ring breathing modes. researchgate.net

Studies on pyridine and its derivatives have shown that the position and intensity of Raman bands are sensitive to the nature and position of substituents on the pyridine ring. acs.org For instance, in a study of the pyridine-borane complex, complex formation led to shifts in the Raman peaks of pyridine, with the ν1 and ν6a modes shifting to higher energies. nih.govacs.org This indicates a change in the vibrational properties of the pyridine ring upon complexation.

The Raman spectra of high-pressure phases of pyridine have also been investigated, revealing the vibrational characteristics of different polymorphs. nih.gov This highlights the utility of Raman spectroscopy in studying the structural changes of pyridine derivatives under different conditions.

Vibrational Mode Pyridine (cm⁻¹) Pyridine-Borane Complex (cm⁻¹)
Ring Breathing (ν₁₂)~1030~1028
Ring Breathing (ν₁)~990Higher Energy Shift
ν₆aLower EnergyHigher Energy Shift

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The electronic spectra of aminopyridines generally exhibit two main absorption regions. tandfonline.com However, the presence of electron-withdrawing groups can lead to the appearance of a third band. tandfonline.com

The long-wavelength absorption band in aminopyridines is often composed of several electronic transitions of varying nature and intensity. researchgate.net The position of this band is sensitive to substituent effects. tandfonline.com For example, the electronic spectra of vicinally substituted aminopyridines have been extensively studied to understand the influence of different substituents on the electronic transitions. tandfonline.com

Compound/Derivative Type Typical Absorption Maximum (λ_max) Notes
AminopyridinesVaries with substitutionLong-wavelength band often composed of multiple transitions.
Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate270 nmExample of a substituted aminopyridine.
Metal Complexes of AminopyridinesVaries with metal and ligandProvides information on the coordination environment.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration

For example, the crystal structure of 4-aminopyridinium (B8673708) thiocyanate–4-aminopyridine (1/1) reveals that the molecules are held together by N—H⋯S and N—H⋯N hydrogen bonds, forming two interpenetrating three-dimensional networks. nih.gov In another study, the crystal structure of a solid solution of ethyl and d3-methyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate was reported, providing insights into its supramolecular structure dominated by N—H⋯N hydrogen bonds. nih.goviucr.org

While a specific SCXRD study for 2-Ethyl-5-methylpyridin-4-amine was not found, the analysis of related structures provides a strong basis for predicting its solid-state behavior. For instance, the crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate (B99206) shows that the packing is driven by C—H⋯F, N—H⋯O, and C—H⋯π contacts. nih.gov

Powder X-ray Diffraction (PXRD) for Polymorphism Studies

Powder X-ray Diffraction (PXRD) is a key technique for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit distinct physical properties.

While specific PXRD studies on this compound are not detailed in the search results, research on related compounds highlights the importance of this technique. For example, high-pressure polymorphism in pyridine has been investigated using X-ray diffraction, revealing the crystal structures of its high-pressure phases. nih.gov The study of polymorphic forms of a Ni(II)-porphyrin derivative demonstrated that different polymorphs, identified by X-ray diffraction, exhibit distinct solid-state absorption spectra and photocatalytic activities. acs.org These examples underscore the utility of PXRD in characterizing the different crystalline forms of pyridine derivatives and understanding how these structural variations influence their properties. The synthesis of 2-aminopyridine derivatives has also been confirmed through various spectroscopic analyses, which can be complemented by PXRD for solid-state characterization. nih.gov

Hydrogen Bonding and Supramolecular Interactions in Crystal Lattices

The arrangement of molecules in the solid state is dictated by a variety of intermolecular forces, with hydrogen bonding being a primary directional interaction that governs the formation of predictable supramolecular structures. While a specific crystal structure for this compound is not extensively detailed in publicly accessible literature, its molecular framework, featuring both a hydrogen bond donor (the -NH₂ group) and acceptors (the lone pairs on the amino and pyridine ring nitrogens), allows for a robust analysis of its expected hydrogen bonding patterns based on well-understood principles and data from analogous structures.

The primary and most significant hydrogen bond anticipated in the crystal lattice of this compound is the interaction between the amino group of one molecule and the nitrogen atom of the pyridine ring of an adjacent molecule (N-H···N). This type of interaction is a hallmark of aminopyridine chemistry and is fundamental to the formation of extended assemblies. These interactions can lead to the creation of discrete, repeating structural motifs known as supramolecular synthons.

In many substituted aminopyrimidine and aminopyridine crystal structures, these N-H···N bonds result in the formation of a centrosymmetric R²₂(8) dimer motif. nih.govacs.org This specific ring notation indicates that a pair of molecules forms a ring structure containing eight atoms, stabilized by two hydrogen bonds. These dimers can then serve as building blocks for larger, more complex architectures. For instance, molecules of 2-amino-4-methoxy-6-methylpyrimidine (B1269087) are linked by two distinct N-H···N hydrogen bonds to form chains composed of edge-fused R²₂(8) rings. nih.gov It is highly probable that this compound would engage in similar motifs, forming either discrete dimers or one-dimensional polymeric chains and tapes through its crystal lattice.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone analytical technique used to determine the mass fractions of the constituent elements (primarily carbon, hydrogen, and nitrogen) within a sample of a chemical compound. It serves as a fundamental check for the purity and compositional integrity of a synthesized molecule by comparing experimentally measured values to theoretically calculated ones.

For this compound, the molecular formula is established as C₈H₁₂N₂. Based on this formula and the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and nitrogen (14.007 u), the exact molecular weight is 136.19 g/mol . From this information, the theoretical elemental composition can be calculated with high precision.

The theoretical percentages are derived as follows:

Carbon (C): (8 * 12.011 / 136.19) * 100% = 70.56%

Hydrogen (H): (12 * 1.008 / 136.19) * 100% = 8.88%

Nitrogen (N): (2 * 14.007 / 136.19) * 100% = 20.56%

In a typical research setting, after the synthesis of this compound, a purified sample would be subjected to combustion analysis. The resulting experimental percentages of C, H, and N would be compared against the theoretical values presented in the table below. A close correspondence between the experimental and theoretical data, typically within a margin of ±0.4%, provides strong evidence that the target compound has been successfully synthesized and is free from significant impurities, thus verifying its elemental composition.

Table 1: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight (u) Count Total Mass (u) Mass Percentage (%)
Carbon C 12.011 8 96.088 70.56%
Hydrogen H 1.008 12 12.096 8.88%
Nitrogen N 14.007 2 28.014 20.56%

| Total | C₈H₁₂N₂ | - | - | 136.198 | 100.00% |

Insufficient Information Available for this compound Coordination Chemistry

The CAS number for the related compound 5-Ethyl-2-methylpyridin-4-amine is 5350-64-1. biosynth.comnih.gov This compound, an isomer of the requested chemical, is noted to act as a ligand in coordination chemistry, forming complexes with transition metals such as palladium (Pd) and copper (Cu). However, specific studies detailing the synthesis, characterization, and structural aspects of these complexes are limited.

General information on pyridinamine ligands indicates they can coordinate to metal ions in various ways. For instance, 2-aminopyridine (2-ampy) typically acts as a monodentate ligand through its pyridine nitrogen atom. pvpcollegepatoda.org It can also form chelates in a bidentate fashion via both the pyridine and exocyclic amino nitrogens. pvpcollegepatoda.org Furthermore, hydrogen bonding through the exocyclic amine group is possible when coordination occurs at the pyridine nitrogen. pvpcollegepatoda.org

The synthesis of related pyridine derivatives is documented. For example, 5-ethyl-2-methylpyridine can be produced through the condensation of paraldehyde (B1678423) (a trimer of acetaldehyde) with ammonia (B1221849). wikipedia.orgorgsyn.orgwikipedia.org The synthesis of various other substituted pyridinamine and pyridine-based ligands and their metal complexes has also been reported, often involving Schiff base condensation reactions. nih.govnih.gov

Therefore, it is not possible to generate the requested article with the required level of scientific detail and accuracy at this time due to the absence of published research on the coordination chemistry of this specific compound. Further experimental investigation would be necessary to elucidate the properties and behaviors of this compound as a ligand in coordination chemistry.

Coordination Chemistry and Ligand Applications of 2 Ethyl 5 Methylpyridin 4 Amine

Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic properties of coordination compounds are intrinsically linked to the arrangement of electrons in the d-orbitals of the central metal ion. The ligand, in this case, 2-ethyl-5-methylpyridin-4-amine, plays a crucial role in determining these properties by influencing the splitting of the d-orbitals.

Electronic Structure of Metal Centers in Complexes

The electronic structure of a metal center in a complex is primarily described by the arrangement of its d-electrons. When ligands coordinate to a metal ion, the degeneracy of the five d-orbitals is lifted, splitting them into different energy levels. The pattern of this splitting is determined by the geometry of the complex (e.g., octahedral, tetrahedral). Electronic spectroscopy, particularly UV-Visible spectroscopy, is a key technique used to probe these d-orbital splittings by measuring the energy required to promote an electron from a lower energy d-orbital to a higher energy one (a d-d transition).

Based on studies of related 4-aminopyridine (B3432731) complexes, the electronic spectra of first-row transition metal complexes with this compound are expected to show characteristic d-d transition bands. ekb.eg For instance, in an octahedral environment, Co(II) (a d⁷ ion) complexes typically exhibit three spin-allowed d-d transitions. ekb.egresearchgate.net Similarly, Ni(II) (a d⁸ ion) complexes in an octahedral field also show three characteristic absorption bands. ekb.eg The energies of these transitions are used to calculate ligand field parameters, such as the crystal field splitting energy (10Dq) and the Racah parameter (B), which provide insight into the metal-ligand bond covalency.

The electronic spectra of these complexes also feature intense bands in the ultraviolet region, which are typically assigned to intra-ligand (π → π*) or ligand-to-metal charge-transfer (LMCT) transitions. researchgate.netnih.gov

Table 1: Representative Electronic Spectral Data for Analogous Aminopyridine Transition Metal Complexes This table presents data from complexes with the closely related ligand 4-aminopyridine (4-Am), as direct data for this compound complexes is not available. The data is indicative of the properties expected for complexes of the title compound.

Complexd-d Transition Bands (cm⁻¹)Assignments (for Octahedral Geometry)Reference
Co(II) Complex (Analogous) 33,333; 30,303; 27,027⁴T₁g(F) → ⁴T₁g(P) (ν₃), ⁴T₁g(F) → ⁴A₂g(F) (ν₂), ⁴T₁g(F) → ⁴T₂g(F) (ν₁) ekb.eg
Ni(II) Complex (Analogous) 25,000; 14,000; 8,500³A₂g(F) → ³T₁g(P) (ν₃), ³A₂g(F) → ³T₁g(F) (ν₂), ³A₂g(F) → ³T₂g(F) (ν₁) ekb.eg
Cu(II) Complex (Analogous) ~14,000 - 14,800²E_g → ²T₂g (Broad band for distorted octahedral geometry) ut.ac.ir

Magnetic Susceptibility Studies

Magnetic susceptibility measurements provide valuable information about the number of unpaired electrons in a metal complex, which in turn helps in determining the spin state (high-spin or low-spin) and the geometry of the complex. libretexts.org The effective magnetic moment (µ_eff) is calculated from this data and compared with theoretical spin-only values.

For first-row transition metal complexes, aminopyridine ligands typically act as weak-field ligands, leading to the formation of high-spin complexes. researchgate.net This means that the electrons will occupy the d-orbitals to maximize the total spin, following Hund's rule.

For example, a high-spin octahedral Co(II) (d⁷) complex is expected to have three unpaired electrons and a magnetic moment significantly above the spin-only value of 3.87 B.M., typically in the range of 4.30–5.20 B.M., due to orbital contributions. researchgate.netresearchgate.net High-spin octahedral Ni(II) (d⁸) complexes have two unpaired electrons and magnetic moments generally in the range of 2.9–3.4 B.M., with values slightly above the spin-only value of 2.83 B.M. also indicating some orbital contribution. researchgate.netresearchgate.net Cu(II) (d⁹) complexes, with one unpaired electron, typically exhibit magnetic moments around 1.73–2.20 B.M. ut.ac.ir

Deviations from these values can suggest different geometries or magnetic phenomena such as antiferromagnetic coupling between metal centers in polynuclear complexes. ut.ac.ir

Table 2: Representative Magnetic Moment Data for Analogous Aminopyridine Transition Metal Complexes This table presents data from complexes with closely related ligands like 4-aminopyridine (4-Am) and substituted aminopyridines, as direct data for this compound complexes is not available. The data is indicative of the properties expected for complexes of the title compound.

Metal Iondⁿ ConfigurationExpected Spin StateTheoretical µ_eff (Spin-only, B.M.)Observed µ_eff Range (B.M.) for Analogous ComplexesReference
Mn(II)d⁵High-spin5.925.41 ekb.eg
Co(II)d⁷High-spin3.874.58 - 5.29 researchgate.nettandfonline.com
Ni(II)d⁸High-spin2.833.09 - 3.87 researchgate.netredalyc.org
Cu(II)d⁹High-spin1.731.55 - 1.67 ut.ac.ir

Applications of 2 Ethyl 5 Methylpyridin 4 Amine and Its Derivatives in Advanced Materials and Catalysis

Catalytic Applications in Organic Transformations

The catalytic utility of 2-Ethyl-5-methylpyridin-4-amine is an area of growing academic and industrial interest. Its inherent properties as a substituted pyridine (B92270) derivative, featuring both a basic nitrogen within the aromatic ring and an exocyclic amino group, make it a candidate for various catalytic processes. These applications can be broadly categorized into homogeneous and heterogeneous catalysis, where the compound can act as a ligand, a catalyst itself, or a precursor to a more complex catalytic structure.

Homogeneous Catalysis

In homogeneous catalysis, the catalyst and reactants exist in the same phase, often leading to high activity and selectivity. The molecular nature of this compound allows for its direct use or modification to fine-tune catalytic performance in a variety of organic reactions.

Palladium-catalyzed carbon-nitrogen (C-N) cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the synthesis of arylamines, which are prevalent in many biologically active compounds and functional materials. In these reactions, ligands play a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. While specific studies detailing the use of this compound as a primary ligand in these reactions are not extensively documented, its structural motifs suggest its potential. The pyridine nitrogen and the exocyclic amine can both coordinate to the metal center, potentially forming a bidentate chelate that can influence the efficiency and selectivity of the coupling process. The synthesis of related aminopyridine compounds often involves the palladium-catalyzed amination of a corresponding halide precursor, highlighting the compatibility of the aminopyridine moiety with these catalytic systems.

Reaction Type Catalyst System (Hypothetical) Potential Role of this compound Expected Outcome
Buchwald-Hartwig AminationPd(OAc)₂ / this compoundLigandFormation of C-N bonds

This table presents a hypothetical application based on the structural features of the compound and the general principles of palladium-catalyzed C-N coupling reactions.

The oligomerization and polymerization of ethylene (B1197577) are industrial processes of immense scale, heavily reliant on transition metal catalysts. The development of new ligand systems is a continuous effort to control the chain length and branching of the resulting polyolefins. Pyridine-based ligands, particularly those with imine or amine functionalities, have been successfully employed in late-transition metal catalysis for ethylene polymerization. Although direct data for this compound in this application is scarce, its derivatives, where the amino group is converted to an imine, could serve as effective ligands for metals like iron or cobalt. The steric and electronic properties imparted by the ethyl and methyl substituents on the pyridine ring would be expected to influence the catalytic activity and the properties of the resulting polymer.

The versatility of the aminopyridine structure opens doors to other selective organic transformations. The basicity of the pyridine nitrogen can be exploited in base-catalyzed reactions. Furthermore, the amino group can be a handle for derivatization to create a wider range of catalysts, including chiral versions for asymmetric catalysis. For instance, acylation or sulfonylation of the amino group could lead to new ligands with altered electronic and steric properties, potentially finding use in reactions like hydrosilylation or transfer hydrogenation. The inherent functionality of this compound makes it a valuable starting material for the combinatorial synthesis and screening of new catalysts for a variety of organic reactions.

Heterogeneous Catalysis

Heterogeneous catalysts, being in a different phase from the reactants, offer advantages in terms of catalyst separation and recycling. The design of supported catalysts, where an active species is anchored to a solid support, is a key area of green chemistry.

This compound can serve as a precursor for the synthesis of heterogeneous catalysts. The amino group provides a convenient point of attachment to a variety of solid supports, such as silica, alumina, or polymers. For example, the amine can be covalently linked to a functionalized support, and then a catalytically active metal can be coordinated to the immobilized ligand. This approach would lead to a supported catalyst where the active sites are well-defined and uniformly distributed. Such materials could be evaluated for their efficacy in a range of reactions, including cross-coupling reactions, oxidations, and reductions, with the significant benefit of easy recovery and reuse of the catalyst. The performance of these supported catalysts would depend on factors such as the nature of the support, the loading of the active species, and the reaction conditions.

Support Material Immobilization Strategy Potential Metal Center Target Reaction
Silica (SiO₂)Covalent attachment via the amino groupPalladium (Pd)C-C and C-N coupling reactions
Alumina (Al₂O₃)Adsorption or covalent bondingNickel (Ni)Hydrogenation reactions
Polymer ResinFunctionalization of the polymer with the ligandRhodium (Rh)Hydroformylation

This table outlines potential strategies for the design of heterogeneous catalysts based on this compound.

Gas-Phase Catalytic Synthesis of Pyridine Derivatives

The synthesis of pyridine and its derivatives through gas-phase catalysis is a significant area of industrial chemistry, often utilizing simple precursors like acetylene (B1199291) and ammonia (B1221849). jyu.fi Research into catalysts for these reactions aims to improve yield and selectivity towards specific pyridine derivatives.

Studies have investigated the use of various catalysts for the synthesis of methylpyridines, which are structurally related to this compound. One line of research focused on developing catalytic systems using "Angren kaolin" from Uzbekistan as a support material. nih.gov The efficiency of different catalyst compositions was evaluated for the synthesis of pyridine derivatives. jyu.finih.gov

For instance, mono- and diactive catalysts have been tested for the formation of 2- and 4-methylpyridine. jyu.fi The optimal temperature for these catalysts was found to be 420°C, as higher temperatures led to the decomposition of the active CdO component and a decrease in catalytic activity. jyu.fi The influence of peptizers on the yield of the final products has also been an area of investigation. jyu.finih.gov

The development of efficient, locally sourced catalysts is driven by the economic benefits of reducing reliance on imported materials. nih.gov The simplicity of the technological conditions for gas-phase synthesis from acetylene and ammonia makes it a promising method for industrial production. jyu.fi

Table 1: Efficiency of Different Catalysts in the Synthesis of Methylpyridines
Catalyst BrandCatalyst Composition2-Methylpyridine Yield (%)4-Methylpyridine Yield (%)Total Yield (%)
CK-13CdO-13.0%, kaolin-87.0%41.222.463.6
CChK-13CdO-13.0%, Cr2O3-5.0%, kaolin-82.0%45.424.870.2
Data sourced from a study on catalytic synthesis of pyridine derivatives. jyu.finih.gov

Role in Materials Science Development

The unique structure of this compound makes it and its derivatives valuable building blocks in materials science. The presence of the amino group allows for further functionalization, while the pyridine ring can participate in various intermolecular interactions.

This compound can serve as a precursor for creating complex organic compounds and functional materials. The amino group provides a reactive site for polymerization or for grafting onto other polymer chains, leading to materials with tailored properties.

Polymers containing amine groups are highly sought after for their ability to be conjugated with other molecules. The incorporation of such functionalities into macromolecules is a key area of polymer chemistry. For example, amine-functional initiators are used in the synthesis of poly(2-oxazoline)s, a class of polymers known for their versatility. This approach allows for the creation of well-defined polymers with amine groups at the beginning of the polymer chain (α-amine telechelic). These can then be used to construct more complex polymer architectures. nih.govmdpi.com

While specific research on polymers derived directly from this compound is not extensively documented, the principles of using aminopyridines as precursors for functional polymers are well-established. The ethyl and methyl groups on the pyridine ring can also influence the physical properties of the resulting polymers, such as their solubility and thermal stability.

Pyridine derivatives are widely investigated for their potential in optoelectronic and photonic devices due to their electronic properties. The introduction of different functional groups onto the pyridine ring can tune their light-emitting and charge-transporting capabilities.

For instance, a series of cyano-substituted pyridine derivatives have been synthesized that exhibit not only electron-transporting properties but also light-emission and bipolar charge transport. rsc.org This multifunctionality allows for the simplification of organic light-emitting device (OLED) structures. rsc.org The photophysical properties of substituted pyridine carbonitrile derivatives have also been studied, with some showing blue emission in solution, making them interesting for fluorescent probe applications. manipal.edu

Furthermore, thiophene-based pyridine derivatives with a D-π-A (donor-π-acceptor) structure have been shown to have large two-photon absorption cross-sections in the near-infrared region, suggesting their potential use in bio-imaging. rsc.org The strategic design of pyridine derivatives can lead to materials with specific photophysical properties, such as aggregation-induced emission, which is relevant for various optical applications. nih.gov While direct applications of this compound in this area are yet to be fully explored, its structure provides a scaffold for the development of new optoelectronic and photonic materials.

Table 2: Photophysical Properties of Selected Pyridine Derivatives
Compound ClassEmission Wavelength (nm)Key FeaturePotential Application
Cyano-substituted pyridines-Bipolar charge transportSimplified OLEDs rsc.org
Pyridine carbonitrile derivatives385 - 487 (in solution)Blue emissionFluorescent probes manipal.edu
Thiophene-based pyridines-Large two-photon absorptionBio-imaging rsc.org

The ability of molecules to spontaneously organize into well-defined structures through non-covalent interactions is the foundation of supramolecular chemistry. Pyridine-containing molecules are excellent candidates for building blocks in this field due to the directional coordination ability of the pyridine nitrogen and the potential for hydrogen bonding from substituents like amino groups. nih.govfigshare.com

The combination of the pyridine ring and the amino group in this compound makes it a promising candidate for the design of supramolecular architectures. It can act as a ligand in coordination chemistry, forming complexes with metal ions. These interactions can be used to construct complex, functional supramolecular systems. rsc.orgdissertation.com The study of hydrogen bonding interactions and supramolecular networks in pyridine-based compounds is crucial for the rational design of new materials with desired properties. rsc.org

Derivatization and Structure Activity Relationship Studies of 2 Ethyl 5 Methylpyridin 4 Amine

Regioselective Functionalization of Alkyl and Amino Groups

The selective functionalization of the ethyl, methyl, and amino groups on the 2-Ethyl-5-methylpyridin-4-amine core is a key strategy for systematically exploring its chemical space.

The primary amino group at the 4-position is a readily modifiable handle for introducing a variety of substituents. Standard acylation reactions with acyl chlorides or anhydrides can be employed to form the corresponding amides. This transformation is not only a common method for protecting the amine during further synthetic manipulations but also a direct way to introduce diverse functionalities that can alter the compound's properties.

Functionalization of the alkyl groups often requires more specific synthetic methods. For instance, the methyl group at the 2-position can be targeted for functionalization. One documented transformation involves the conversion of the related compound, 5-ethyl-2-methylpyridine (B142974), into 2-acetoxymethyl-5-ethyl pyridine (B92270). This reaction, achieved with a high yield of 89%, demonstrates a viable route for introducing an acetoxymethyl group, which can serve as a precursor for further modifications.

Regioselective alkylation at the C-4 position of the pyridine ring, while challenging, can be achieved through strategic use of blocking groups. A general method for the C-4 alkylation of pyridines involves the use of a maleate-derived blocking group. This approach allows for Minisci-type decarboxylative alkylation to proceed with high regioselectivity at the 4-position, providing a pathway to C-4 functionalized analogues. nih.gov

Below is a table summarizing potential regioselective functionalization reactions:

Functional GroupReaction TypeReagents and ConditionsPotential Product
4-AminoAcylationAcyl chloride, baseN-acylated derivative
2-MethylOxidation/SubstitutionAnalogous to synthesis of 2-acetoxymethyl-5-ethyl pyridine2-Acetoxymethyl-5-ethylpyridin-4-amine
Pyridine Ring (C4)HalogenationHalogenating agent (e.g., NBS, NCS)4-Amino-3-halo-2-ethyl-5-methylpyridine
Pyridine Ring (C4)Minisci AlkylationBlocking group, AgNO₃, (NH₄)₂S₂O₈, carboxylic acidC4-alkylated derivative

Synthesis of Analogues for Structure-Property Investigations

The synthesis of analogues of this compound is fundamental to understanding how structural changes impact its biological and chemical properties. Such structure-property investigations are a cornerstone of medicinal chemistry and materials science.

Multi-step synthetic routes provide the necessary control to introduce a wide array of substituents at specific positions on the pyridine ring. These methods often begin with a pre-functionalized pyridine or involve the construction of the pyridine ring itself, allowing for the precise placement of various functional groups. For example, starting with a halogenated precursor, such as 4-chloro-2-ethyl-5-methylpyridine, the amino group can be introduced via nucleophilic aromatic substitution or palladium-catalyzed amination reactions.

The insights gained from studying related pyridine and pyrimidine (B1678525) derivatives can inform the design of analogues of this compound. For instance, studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives as inhibitors of the USP1/UAF1 deubiquitinase complex have demonstrated that systematic modification of the scaffold can lead to potent and selective inhibitors. nih.gov Similarly, broad investigations into the antiproliferative activity of various pyridine derivatives have revealed that the presence and position of substituents like methoxy, hydroxyl, and amino groups can significantly enhance biological activity. nih.gov

A hypothetical series of analogues for a structure-property investigation could involve:

Modification of the 4-amino group: Synthesis of a series of N-alkyl, N-aryl, and N-acyl derivatives to probe the steric and electronic requirements of a target binding pocket.

Variation of the 5-ethyl group: Replacement of the ethyl group with other alkyl chains (e.g., methyl, propyl, isopropyl) or functionalized chains to assess the impact on lipophilicity and target engagement.

Substitution on the pyridine ring: Introduction of substituents at the 3- or 6-positions to explore how changes in the electronic landscape of the ring affect the compound's properties.

The following table outlines a hypothetical set of analogues and the rationale for their synthesis:

Analogue StructureRationale for Synthesis
N-acetyl-2-ethyl-5-methylpyridin-4-amineInvestigate the effect of a neutral, hydrogen-bond accepting group at the 4-position.
2-Ethyl-5-propylpyridin-4-amineAssess the impact of increased lipophilicity at the 5-position.
2,5-Dimethylpyridin-4-amineDetermine the importance of the ethyl group at the 5-position for activity.
3-Bromo-2-ethyl-5-methylpyridin-4-amineExplore the effect of an electron-withdrawing group on the pyridine ring.

Post-Synthetic Modifications and Transformations

Once the core scaffold of this compound or its immediate precursors are synthesized, further chemical transformations can be employed to generate a diverse range of derivatives. These post-synthetic modifications are an efficient way to expand the chemical space around the core structure.

As mentioned previously, the conversion of 5-ethyl-2-methylpyridine to 2-acetoxymethyl-5-ethyl pyridine is a prime example of a post-synthetic modification of an alkyl group. This transformation introduces a versatile functional handle that can be further elaborated. For example, the acetate (B1210297) group can be hydrolyzed to the corresponding alcohol, which can then be oxidized to an aldehyde or carboxylic acid, or used in etherification or esterification reactions to introduce a wide variety of side chains.

The amino group at the 4-position is also a key site for post-synthetic modifications. Beyond simple acylation and alkylation, it can participate in reactions such as:

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates, respectively.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Furthermore, if a halogenated precursor is used, such as 4-amino-3-bromo-2-ethyl-5-methylpyridine, the bromine atom can serve as a handle for various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of aryl, vinyl, and alkynyl groups, respectively, dramatically increasing the structural diversity of the resulting compounds.

A summary of potential post-synthetic modifications is provided in the table below:

Starting MaterialReaction TypePotential ReagentsProduct Class
This compoundSulfonylationArylsulfonyl chloride, baseN-Sulfonylated derivative
This compoundUrea FormationIsocyanateN,N'-disubstituted urea
3-Bromo-2-ethyl-5-methylpyridin-4-amineSuzuki CouplingArylboronic acid, Pd catalyst, base3-Aryl-2-ethyl-5-methylpyridin-4-amine
2-Acetoxymethyl-5-ethylpyridin-4-amineHydrolysisAcid or base(4-Amino-5-ethylpyridin-2-yl)methanol

Design of Libraries for Chemical Space Exploration

The this compound scaffold is a suitable starting point for the design and synthesis of chemical libraries aimed at exploring a broad chemical space for drug discovery and other applications. The concept of "privileged scaffolds," such as the pyridine ring, highlights their utility in generating libraries of compounds with a higher probability of biological activity. nih.gov

The design of a chemical library based on this scaffold would typically involve a combinatorial approach, where different building blocks are systematically introduced at the various points of diversity on the core structure. The primary points of diversification on the this compound scaffold are the 4-amino group, the 2-methyl group, and the 5-ethyl group.

A library design strategy could involve:

Core Scaffold Synthesis: An efficient and scalable synthesis of a key intermediate, such as 4-chloro-2-ethyl-5-methylpyridine.

Diversification at the 4-position: Reaction of the chloro-intermediate with a library of primary and secondary amines to generate a diverse set of 4-amino-substituted derivatives.

Diversification at the Alkyl Groups: For a subset of the library, the methyl or ethyl groups could be functionalized or varied prior to the amination step. For example, starting from a range of 2-alkyl-5-alkyl-4-chloropyridines.

An example of a related scaffold being used for library synthesis is the N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine core, which was used to generate a library of inhibitors for the Bcr-Abl protein kinase. nih.gov This demonstrates the principle of using a central, drug-like scaffold to create a focused library of compounds for a specific biological target.

The table below outlines a hypothetical library design based on the this compound scaffold:

Library ComponentBuilding BlocksNumber of Variations
Core Scaffold This compound1
R1 (at 4-amino) Library of primary and secondary amines100s-1000s
R2 (at 2-position) Methyl, hydroxymethyl, carboxaldehyde3
R3 (at 5-position) Ethyl, propyl, cyclopropyl3

By combining these variations in a combinatorial fashion, a large and diverse chemical library can be generated from a single, privileged scaffold, significantly enhancing the potential for discovering novel compounds with desired properties.

Patent Landscape and Industrial Relevance from an Academic Perspective

Analysis of Patented Synthetic Routes

The synthesis of 2-Ethyl-5-methylpyridin-4-amine is not typically accomplished by constructing the substituted pyridine (B92270) ring in a single step. Instead, industrial and patented processes focus on a two-stage strategy: first, the synthesis of the precursor 5-ethyl-2-methylpyridine (B142974), followed by the introduction of the amine group at the 4-position.

The initial formation of 5-ethyl-2-methylpyridine is a well-established industrial process, often achieved through the condensation of simple aldehydes and an ammonia (B1221849) source. One prominent patented method involves the reaction of paraldehyde (B1678423) (a trimer of acetaldehyde) with ammonia, which efficiently assembles the desired pyridine scaffold wikipedia.org.

Once the 5-ethyl-2-methylpyridine precursor is obtained, the introduction of the 4-amino group is the critical step. Patented methodologies for this transformation primarily fall into two categories: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Amination.

Nucleophilic Aromatic Substitution (SNAr): This classical approach involves the halogenation of 5-ethyl-2-methylpyridine at the 4-position to create a suitable leaving group, typically chlorine. The resulting 4-chloro-5-ethyl-2-methylpyridine is then subjected to amination. This reaction uses an ammonia source, such as ammonia gas or an ammonium (B1175870) salt, under basic conditions to displace the halide and form the final product. The high regioselectivity of this method, ensuring the precise placement of the amino group, makes it a valuable and patentable strategy.

Palladium-Catalyzed Amination: More modern patented routes utilize transition-metal catalysis, most notably the Buchwald-Hartwig amination wikipedia.orglibretexts.orgacsgcipr.org. This powerful cross-coupling reaction allows for the direct formation of a carbon-nitrogen bond between a 4-halo-5-ethyl-2-methylpyridine (or a triflate derivative) and an amine source. While ammonia can be used, this method also accommodates a wide range of primary and secondary amines, offering greater versatility. The efficiency and broad substrate scope of the Buchwald-Hartwig reaction have made it a cornerstone of modern organic synthesis and a frequent subject of patents for producing substituted aminopyridines.

Interactive Data Table: Comparison of Patented Synthetic Routes for this compound

FeatureNucleophilic Aromatic Substitution (SNAr)Palladium-Catalyzed Amination (e.g., Buchwald-Hartwig)
Starting Material 4-halo-5-ethyl-2-methylpyridine4-halo- or 4-triflyloxy-5-ethyl-2-methylpyridine
Key Reagents Ammonia or ammonium salts, basePalladium catalyst, phosphine (B1218219) ligand, base, amine source
Reaction Conditions Often requires elevated temperature and pressureMilder conditions are often possible
Advantages High regioselectivity, uses less expensive reagentsBroader substrate scope, higher functional group tolerance, generally high yields
Disadvantages Can require harsh conditions, limited to ammonia as the amine sourceHigh cost of palladium catalyst and ligands, potential for metal contamination in the final product

Academic Contributions to Patentable Innovations

The development of efficient synthetic routes for compounds like this compound is heavily reliant on foundational academic research. The innovations that become patentable are often born from years of investigation in university laboratories into reaction mechanisms and catalyst development.

The Buchwald-Hartwig amination is a prime example of this synergy wikipedia.orglibretexts.orgacsgcipr.org. The extensive mechanistic studies and the design of novel phosphine ligands by the research groups of Stephen Buchwald and John Hartwig transformed a niche reaction into one of the most robust and widely used methods for C-N bond formation. Their academic work elucidated the catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination, which was critical for optimizing reaction conditions and expanding the substrate scope wikipedia.orglibretexts.org. This deep understanding has enabled the creation of numerous proprietary catalyst systems that are now central to industrial processes.

Furthermore, academic research continues to push the boundaries of pyridine functionalization. Recent studies have focused on developing more sustainable and cost-effective methods, such as using earth-abundant metal catalysts (e.g., copper or nickel) as alternatives to palladium acsgcipr.org. Research into novel activation modes for pyridine rings, such as η6-coordination catalysis, also represents a frontier in academic chemistry that could lead to the next generation of patentable synthetic methods acs.orgnih.gov. These academic endeavors provide the chemical industry with new tools to create complex molecules more efficiently, leading to new patents and manufacturing processes.

Strategic Importance in Chemical Manufacturing

The strategic importance of this compound in chemical manufacturing stems from its role as a versatile building block. The substituted pyridine core is a common motif in pharmaceuticals and agrochemicals, and the presence of a reactive primary amine group allows for a wide array of subsequent chemical transformations.

The precursor, 5-ethyl-2-methylpyridine, is a key intermediate in the synthesis of several high-volume commercial products. For example, it is a starting material for the production of the anti-inflammatory drug Etoricoxib and the type 2 diabetes medication Pioglitazone jubilantingrevia.com. It is also a precursor to nicotinic acid (Niacin or Vitamin B3), a vital human and animal nutrient wikipedia.orgjubilantingrevia.comresearchgate.net. This established industrial demand for the 5-ethyl-2-methylpyridine skeleton underscores the importance of its derivatives.

This compound itself serves as a valuable intermediate for creating more complex molecules. The primary amine at the 4-position provides a reactive handle for derivatization, enabling the construction of diverse molecular architectures through reactions such as acylation, alkylation, and condensation. This functional group is critical for tuning the biological activity and physical properties of the final product. In the realm of materials science, the amine and the pyridine nitrogen can act as ligands to form complexes with transition metals, opening up potential applications in catalysis.

Interactive Data Table: Industrial Applications of the 5-Ethyl-2-methylpyridine Core

Product DerivativeIndustryApplication
EtoricoxibPharmaceuticalAnti-inflammatory drug (NSAID) jubilantingrevia.com
PioglitazonePharmaceuticalAntidiabetic drug jubilantingrevia.com
Nicotinic Acid (Niacin)Nutrition, PharmaceuticalVitamin B3, treatment for high cholesterol wikipedia.orgjubilantingrevia.comresearchgate.net
NiacinamideNutrition, CosmeticsVitamin B3, skincare ingredient jubilantingrevia.com
Various AgrochemicalsAgrochemicalIntermediates for crop protection chemicals jubilantingrevia.com

Research Gaps and Future Directions in 2 Ethyl 5 Methylpyridin 4 Amine Research

Addressing Underexplored Functionalization Pathways

A primary limitation in the current body of research is the narrow scope of explored functionalization pathways for 2-Ethyl-5-methylpyridin-4-amine. While the core structure is established, the reactivity and derivatization potential of its substituent groups, particularly the ethyl and methyl moieties, remain largely uncharted territory.

Future research should prioritize the development of novel methods to modify the pyridine (B92270) ring and its alkyl substituents. Current synthetic routes often focus on constructing the aminopyridine core, with less emphasis on subsequent, selective modifications. Advanced catalytic systems, such as palladium-based catalysts like Pd2(dba)3 with specialized ligands like XantPhos, have proven effective for amination reactions in similar pyridine systems and could be adapted for more complex derivatizations. Exploring techniques like C-H activation, which allows for the direct functionalization of carbon-hydrogen bonds, could open up unprecedented avenues for creating a diverse library of derivatives. This would enable the introduction of a wide range of functional groups, leading to compounds with tailored electronic, steric, and pharmacokinetic properties.

The synthesis of novel analogues is crucial for structure-activity relationship (SAR) studies, particularly in medicinal chemistry. Research on related aminopyridine structures has demonstrated that substitution at various positions on the pyridine ring can significantly impact biological activity. For instance, studies on 2-amino-4-methylpyridine (B118599) analogues have shown that introducing substituents at the 6-position can enhance potency and selectivity as inhibitors of inducible nitric oxide synthase (iNOS). nih.gov A systematic exploration of substitutions at the C-3, C-6, and the alkyl side chains of this compound is warranted. This could involve multi-step synthetic strategies that allow for precise control over the placement of substituents, leading to the creation of analogues that are currently inaccessible. researchgate.net

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental validation offers a powerful paradigm for accelerating research. To date, the application of advanced computational chemistry to this compound has been limited. Future work should leverage tools like Density Functional Theory (DFT) and molecular docking to predict the compound's reactivity, electronic properties, and potential biological targets. researchgate.net

Computational studies on the related molecule 2-Amino-5-methylpyridine (B29535) have successfully used DFT to analyze its optimized structure, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO-LUMO), providing insights into its reactivity and potential for drug candidacy. researchgate.net Similar in-silico analyses for this compound could guide the rational design of new derivatives and experiments. For example, MEP analysis can identify nucleophilic and electrophilic sites, predicting how the molecule will interact with biological receptors or other reagents. researchgate.net These computational predictions must then be rigorously tested through empirical experiments to create a feedback loop that refines both the theoretical models and the experimental approaches.

Sustainable and Scalable Synthetic Methodologies

The development of environmentally benign and economically viable synthetic routes is a critical challenge for the industrial application of this compound. Current industrial syntheses of related pyridine derivatives often rely on high temperatures and pressures or involve multi-step processes that can be inefficient and generate significant waste. orgsyn.org Moreover, some procedures utilize chlorinated solvents, which pose environmental risks. google.com

Future research must focus on "green chemistry" principles. researchgate.net This includes the development of one-pot syntheses, which reduce the number of reaction and purification steps, saving time, resources, and energy. researchgate.net Investigating alternative, less toxic starting materials and catalysts is also essential. For example, protocols using Cu2O as a catalyst and oxidant under hydrothermal conditions have shown promise for the eco-friendly synthesis of the precursor 5-ethyl-2-methylpyridine (B142974). researchgate.net The development of processes that avoid harsh reagents and chromatographic purification steps, which are difficult to scale up, would represent a significant advance. google.comgoogle.com The goal is to create a robust, high-yield synthesis that can be implemented on an industrial scale with minimal environmental impact. google.com

Interdisciplinary Research Opportunities

The unique structure of this compound positions it as a valuable building block at the intersection of several scientific disciplines. Its potential as a precursor for complex organic molecules and as a ligand in coordination chemistry opens doors for collaboration between synthetic chemists and material scientists.

In medicinal chemistry, the compound serves as a scaffold for developing new therapeutic agents. Its potential as an intermediate in the synthesis of drugs targeting cardiovascular diseases is an area ripe for exploration. Furthermore, the success of related aminopyridine analogues as PET tracers for imaging iNOS in inflammatory diseases and tumors highlights a significant interdisciplinary opportunity. nih.gov Collaborative efforts between organic chemists, pharmacologists, and medical imaging specialists could lead to the development of novel diagnostic tools based on radiolabeled derivatives of this compound. Such projects would not only expand the applications of the compound but also drive innovation in disease diagnosis and treatment.

Q & A

Q. What are the standard synthetic routes for 2-Ethyl-5-methylpyridin-4-amine, and how are reaction conditions optimized?

The synthesis of pyridine derivatives like this compound typically involves nucleophilic substitution or coupling reactions. For example:

  • Coupling reactions : Chloro- or fluoro-substituted pyridines can react with ethylamine derivatives under basic conditions. A common method involves reacting 2-chloro-5-methylpyridin-4-amine with ethylamine in the presence of a palladium catalyst .
  • Nucleophilic substitution : Substitution of halogen atoms (e.g., Cl, F) with amine groups using ammonia or alkylamines under high-temperature reflux conditions .

Optimization parameters :

ParameterTypical RangeImpact on Yield
Temperature80–120°CHigher yields at elevated temperatures but risk side reactions
CatalystPd(OAc)₂, CuIReduces reaction time by 30–50%
SolventDMF, THF, or ethanolPolar aprotic solvents enhance nucleophilicity
Reaction Time12–24 hoursProlonged time improves conversion but may degrade product

Structural analogs (e.g., 2-Cyclopropylpyrimidin-4-amine) highlight the importance of steric effects in substitution reactions .

Q. How is the molecular structure of this compound characterized?

Key techniques include:

  • X-ray crystallography : Resolves dihedral angles between substituents and the pyridine ring. For example, in related compounds, dihedral angles between substituents and the pyrimidine ring range from 12.8° to 86.1°, influencing intramolecular hydrogen bonding .
  • NMR spectroscopy : Distinguishes between positional isomers. The ethyl and methyl groups produce distinct splitting patterns in 1^1H NMR (e.g., methyl groups at δ 2.3–2.5 ppm, ethyl groups at δ 1.2–1.4 ppm) .
  • Mass spectrometry : Confirms molecular weight (C8_8H12_{12}N2_2, MW = 136.2 g/mol) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

Based on analogs like 4-(4-chlorophenyl)-5-methylpyrimidin-2-amine:

  • Storage : Keep in a dark, inert atmosphere at 2–8°C to prevent degradation .
  • Hazard mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation (H315, H319) and respiratory hazards (H335) .
  • Waste disposal : Separate chemical waste and consult certified waste management services to avoid environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for pyridine derivatives?

Discrepancies in crystal structures (e.g., hydrogen bonding patterns or dihedral angles) arise from polymorphic forms or measurement techniques. Strategies include:

  • Comparative analysis : Cross-reference X-ray data with computational models (DFT or molecular dynamics) to validate hydrogen bond geometries .
  • Temperature-dependent studies : Assess thermal effects on crystal packing. For example, polymorphs of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine show dihedral angle variations of 5.2°–12.8° under different conditions .
  • High-resolution spectroscopy : Use synchrotron radiation for improved diffraction data accuracy.

Q. What methodologies improve the yield of multi-step syntheses involving this compound?

Low yields in multi-step syntheses (e.g., 2–5% overall yield for AZD8931 analogs) are addressed via:

  • Flow chemistry : Reduces side reactions by precise control of residence time and temperature .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C, Ni) enhance coupling efficiency in halogen substitution steps .
  • In-line purification : Integrate chromatography or crystallization after each step to isolate intermediates .

Case Study :

StepReactionYield Improvement StrategyResult
1HalogenationUse NBS/light irradiation+15%
2Amine couplingPd(OAc)₂/L-proline ligand+20%
3Final purificationRecrystallization in EtOH+10%

Q. How do computational methods aid in predicting the biological activity of this compound?

  • Docking studies : Simulate interactions with biological targets (e.g., enzymes or receptors). Pyridine derivatives often bind to ATP pockets in kinases .
  • QSAR modeling : Correlate substituent electronic effects (e.g., Hammett constants) with antibacterial or antifungal activity .
  • ADMET prediction : Tools like ACD/Percepta estimate solubility (LogP ≈ 1.8) and metabolic stability .

Example : Fluorinated analogs (e.g., 3,5-Difluoro-4-methylpyridin-2-amine) show enhanced bioavailability due to increased lipophilicity .

Data Contradiction Analysis

Q. Why do reported 1^11H NMR chemical shifts vary for structurally similar pyridine derivatives?

Variations arise from:

  • Solvent effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) shift peaks by 0.1–0.3 ppm .
  • Conformational dynamics : Rotameric equilibria of ethyl groups split signals into multiplets .
  • Impurity interference : Residual solvents or unreacted starting materials alter integration ratios.

Resolution : Standardize solvent systems and report integration thresholds (e.g., >95% purity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.